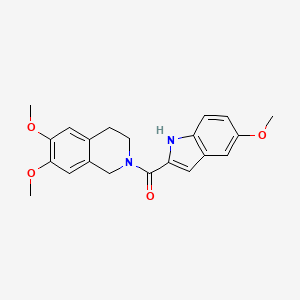![molecular formula C18H20N6O3 B14935607 N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14935607.png)
N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholinoethoxy group attached to a phenyl ring, which is further connected to a tetraazolo-pyridine core. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholinoethoxy Intermediate: The initial step involves the reaction of 2-chloroethanol with morpholine to form 2-(2-morpholinoethoxy)ethanol.
Attachment to Phenyl Ring: The morpholinoethoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction, yielding 2-(2-morpholinoethoxy)phenol.
Cyclization to Tetraazolo-Pyridine: The phenol derivative undergoes cyclization with appropriate reagents to form the tetraazolo-pyridine core.
Formation of Carboxamide: Finally, the carboxamide group is introduced through an amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(2-MORPHOLINOETHOXY)PHENYL]PYRIDINE-6-CARBOXAMIDE: Lacks the tetraazolo group, resulting in different chemical and biological properties.
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TRIAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: Similar structure but with a triazolo ring instead of a tetraazolo ring.
Uniqueness
N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE is unique due to the presence of the tetraazolo-pyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H20N6O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[2-(2-morpholin-4-ylethoxy)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H20N6O3/c25-18(14-5-6-17-20-21-22-24(17)13-14)19-15-3-1-2-4-16(15)27-12-9-23-7-10-26-11-8-23/h1-6,13H,7-12H2,(H,19,25) |
InChI-Schlüssel |
UBEMYDATXVAJSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=CC=C2NC(=O)C3=CN4C(=NN=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)

![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)

![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)

![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)


![N-(1-methyl-1H-indol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14935610.png)
![N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935616.png)
![4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14935617.png)
